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Compound of Interest

Compound Name: CLP-3094

Cat. No.: B420839 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the GPR142 antagonist, CLP-3094, against known GPR142 agonists.

This document summarizes key performance data, details experimental methodologies, and

visualizes relevant biological pathways and workflows to support informed decisions in drug

discovery and development.

G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target,

particularly for metabolic disorders like type 2 diabetes. Activation of GPR142, predominantly

expressed in pancreatic β-cells, potentiates glucose-stimulated insulin secretion (GSIS).[1]

While several agonists have been developed to leverage this mechanism, the study of

antagonists such as CLP-3094 is crucial for elucidating the full therapeutic potential and

physiological role of this receptor. This guide presents a comparative analysis of the antagonist

CLP-3094 and a panel of known GPR142 agonists.

Performance Benchmarking: CLP-3094 vs. GPR142
Agonists
The following tables summarize the quantitative data for the GPR142 antagonist CLP-3094
and known GPR142 agonists. It is important to note that the data are compiled from various

studies and experimental conditions may differ.

Table 1: Potency of GPR142 Antagonist CLP-3094
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Compound Target Assay Type
Agonist
Challenged

IC50 (μM) Reference

CLP-3094
Human

GPR142

Aequorin

Assay

1 mM L-

tryptophan
2.3 [2]

CLP-3094
Mouse

GPR142

Aequorin

Assay

200 μM L-

tryptophan
0.2 [2]

CLP-3094
Human

GPR142

Inositol

Phosphate

(SPA)

L-tryptophan Not specified [2]

Table 2: Potency of Known GPR142 Agonists

Compound Target Assay Type EC50 (μM) Reference

L-Tryptophan Human GPR142
Inositol

Phosphate (IP-1)
~220 [3]

L-Phenylalanine Human GPR142
Inositol

Phosphate (IP-1)
~320 [3]

Compound A Human GPR142
Inositol

Phosphate (IP-1)
Not specified [2]

Compound 33 Not specified Not specified Not specified [1]

LY3325656 Human GPR142 Not specified Not specified [4]

GPR142 Signaling Pathway
Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor is

known to couple to multiple G protein subtypes, including Gq, Gi, and potentially Gs, leading to

the modulation of downstream second messengers such as inositol triphosphate (IP-3), cyclic

AMP (cAMP), and subsequent cellular responses like insulin secretion and ERK

phosphorylation.[1][2][5]
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Caption: GPR142 Signaling Pathways.

Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and

validation of findings.

GPR142-Mediated Calcium Flux Assay (Aequorin-Based)
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This assay measures the increase in intracellular calcium concentration following GPR142

activation, which is coupled to the Gq pathway.

Materials:

HEK293 or CHO-K1 cells stably expressing GPR142 and aequorin.

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

Coelenterazine h.

Assay buffer (e.g., HBSS with 20 mM HEPES).

GPR142 agonists and antagonists (CLP-3094).

Luminometer with injectors.

Procedure:

Cell Culture: Culture GPR142-aequorin expressing cells to ~80-90% confluency.

Coelenterazine Loading: Resuspend cells in assay buffer and incubate with coelenterazine h

(final concentration ~5 µM) in the dark at room temperature for at least 4 hours to

reconstitute aequorin.

Cell Plating: Dispense the cell suspension into a white, clear-bottom 96- or 384-well plate.

Compound Addition (Antagonist Mode): Add CLP-3094 at various concentrations to the wells

and incubate for 15-30 minutes.

Agonist Stimulation: Inject a known GPR142 agonist (e.g., L-Tryptophan at a concentration

that elicits a submaximal response, EC80) into the wells.

Luminescence Detection: Immediately measure the luminescence signal over a defined

period (e.g., 30-60 seconds).

Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by

CLP-3094 to determine the IC50 value.
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Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq-

coupled receptor activation.

Materials:

HEK293 cells expressing GPR142.

myo-[³H]inositol or a non-radioactive IP-1 HTRF assay kit.

Cell culture medium.

Stimulation buffer (e.g., HBSS containing LiCl).

GPR142 agonists and antagonists.

Scintillation counter or HTRF-compatible plate reader.

Procedure:

Cell Seeding and Labeling: Seed GPR142-expressing cells in a multi-well plate. If using a

radioactive assay, label the cells with myo-[³H]inositol overnight.

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to

inhibit IP degradation) for 15-30 minutes.

Compound Addition (Antagonist Mode): Add CLP-3094 at various concentrations and

incubate.

Agonist Stimulation: Add a GPR142 agonist and incubate for a defined period (e.g., 30-60

minutes).

Lysis and IP Isolation: Lyse the cells and isolate the inositol phosphates according to the

specific assay kit instructions (e.g., using anion-exchange chromatography for the

radioactive assay).
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Detection: Measure the radioactivity by scintillation counting or the HTRF signal with a plate

reader.

Data Analysis: Determine the IC50 value of CLP-3094 by quantifying the reduction in the

agonist-stimulated IP accumulation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion from pancreatic β-cells or isolated

islets in response to GPR142 activation under high glucose conditions.

Materials:

Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1).

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (low and high).

GPR142 agonists and antagonists.

Insulin ELISA kit.

Procedure:

Islet/Cell Preparation: Isolate pancreatic islets or culture insulin-secreting cells.

Pre-incubation: Pre-incubate the islets/cells in KRB buffer with low glucose for 30-60

minutes.

Incubation with Compounds: Incubate the islets/cells with KRB buffer containing high

glucose and the GPR142 agonist, in the presence or absence of various concentrations of

CLP-3094, for a defined period (e.g., 60 minutes).

Supernatant Collection: Collect the supernatant containing the secreted insulin.

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin

ELISA kit.

Data Analysis: Determine the effect of CLP-3094 on the agonist-potentiated insulin secretion.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b420839?utm_src=pdf-body
https://www.benchchem.com/product/b420839?utm_src=pdf-body
https://www.benchchem.com/product/b420839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b420839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Screening and
Characterization of GPR142 Modulators
The following diagram illustrates a typical workflow for the identification and characterization of

novel GPR142 modulators.
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Caption: Workflow for GPR142 Modulator Discovery.
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This guide provides a foundational understanding of CLP-3094 in the context of GPR142

agonism. The provided data and protocols are intended to support further research into the

therapeutic potential of modulating the GPR142 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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